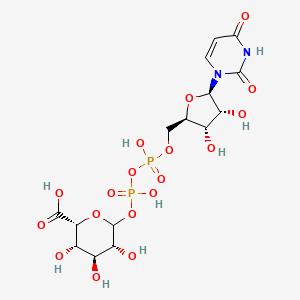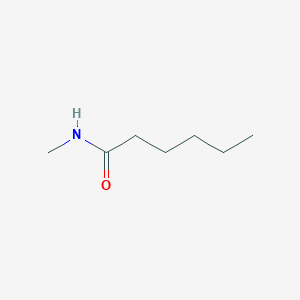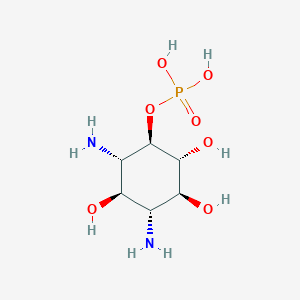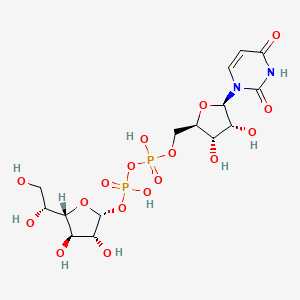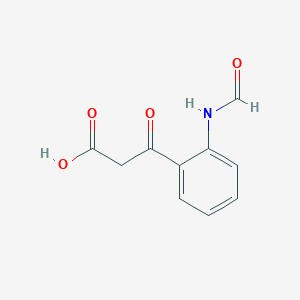
Triethylphosphine
Vue d'ensemble
Description
Triethylphosphine is an organophosphorus compound with the formula P(CH2CH3)3, commonly abbreviated as PEt3 . It is a colorless liquid with an unpleasant odor characteristic of alkylphosphines . The compound is a common ligand in organometallic chemistry .
Synthesis Analysis
Triethylphosphine is usually prepared using Grignard reagents . The reaction is as follows: 3 CH3CH2MgCl + P(OC6H5)3 → P(CH2CH3)3 + 3 C6H5OMgCl .
Molecular Structure Analysis
Triethylphosphine is a pyramidal molecule with approximate C3v symmetry . It reacts with strong acids to give salts [HPEt3]X . This reaction is reversible .
Chemical Reactions Analysis
Triethylphosphine reacts with strong acids to give salts [HPEt3]X . This reaction is reversible . Similarly, it is also easily alkylated to give phosphonium derivatives . Triethylphosphine is easily oxidized to the phosphine oxide with oxygen .
Physical And Chemical Properties Analysis
Triethylphosphine is a liquid with a density of 0.802 g/mL at 20 °C . It has a boiling point of 127-128 °C . Its refractive index is 1.456 (lit.) .
Applications De Recherche Scientifique
Interaction with Silica Surface
Triethylphosphine oxide (TEPO), a derivative of Triethylphosphine, has been studied for its interaction with silica surfaces . The chemical shift values of TEPO adsorbed on acidic solids have been considered as an indication of acid strength . On silica, the presence of three different adsorbed species, physisorbed on non-acidic surface, chemisorbed through a single H bond and chemisorbed through two H bonds, can be detected .
Ligand for Arylation
Triethylphosphine is used as a ligand for arylation . Arylation is a process in organic chemistry where an aryl group is attached to a substituent. It’s a key step in the synthesis of many organic compounds.
Use in Organic Synthesis
Triethylphosphine is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.
Coordination Chemistry
Triethylphosphine is used in coordination chemistry . It behaves as a neutral electron pair donor, or Lewis base, that alters the solubility and stereoelectronic properties of the metal center .
Homogeneous Catalysis
Triethylphosphine is used in homogeneous catalysis . For over five decades, transition metal–phosphine complexes have been used for catalytic reactions . Recent developments in the areas of catalytic reduction of carboxylic acid derivatives using molecular hydrogen and in the field of biomass up-conversion have exploited catalysts based on tridentate phosphines .
Synthesis of Coordination Complexes
Triethylphosphine is used for the synthesis of coordination complexes . Coordination complexes are molecules or polyatomic ions that consist of a central atom or ion, usually metallic, and a surrounding array of bound molecules or ions .
Safety And Hazards
Propriétés
IUPAC Name |
triethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJKFRMDXUJTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060293 | |
| Record name | Phosphine, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor of hyacinths; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
| Record name | Triethylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triethylphosphine | |
CAS RN |
554-70-1 | |
| Record name | Triethylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W435D16PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triethylphosphine?
A1: Triethylphosphine has the molecular formula (C2H5)3P and a molecular weight of 118.18 g/mol.
Q2: How can infrared spectroscopy help distinguish between cis and trans isomers of bis-triethylphosphine platinum complexes?
A2: Infrared spectroscopy can differentiate between cis and trans isomers of (triethylphosphine)2PtX2 complexes []. Trans isomers exhibit a single infrared-active metal-phosphorus stretching frequency, while cis isomers display two distinct frequencies. For example, trans-(triethylphosphine)2PtCl2 shows an absorption band at 415 cm-1, whereas the cis isomer exhibits bands at 442 and 427 cm-1.
Q3: Are there spectroscopic methods to determine the coordination mode of thiocyanate (NCS-) ligands in rhodium(I) complexes with triethylphosphine?
A3: Yes, steric factors influenced by triethylphosphine can determine the coordination mode of NCS- ligands in rhodium(I) complexes []. Bulky triethylphosphine ligands disfavor linkage through the larger sulfur atom, leading to coordination through the nitrogen atom.
Q4: How does triethylphosphine participate in the oxidative addition of nickel(0) complexes to cyclobutadiene?
A4: Triethylphosphine acts as a stabilizing ligand for the nickel(0) center in the reaction []. Reduction of (η4-tetraphenylcyclobutadiene)nickel(II)bromide with t-butyllithium in the presence of triethylphosphine yields bis(triethylphosphine)(η4-tetraphenylcyclobutadiene)nickel, which can undergo further reactions with various reagents.
Q5: Can triethylphosphine be used in the synthesis of organoplatinum dendrimers?
A5: Yes, triethylphosphine plays a crucial role as a ligand in the synthesis of organoplatinum dendrimers with 1,3,5-triethynylbenzene building blocks []. Complexes like 1,3,5-[trans-I(Et3P)2PtC≡C]3C6H3 and 1,2,4,5-[trans-I(Et3P)2PtC≡C]4C6H2 are synthesized using σ-acetylide methodologies and then used to construct dendrimers with ethynylplatinum units in the main chain.
Q6: How does triethylphosphine affect the thermal stability of organocopper(I) compounds?
A6: Cyclopentadienyl(triethylphosphine)copper(I), a σ-cyclopentadienide complex, exhibits surprisingly high thermal stability compared to other alkylcopper(I) compounds []. The bulky triethylphosphine ligand likely contributes to this enhanced stability by providing steric protection to the copper-carbon bond.
Q7: Are there examples of triethylphosphine influencing the crystal structure and phase transitions of metal complexes?
A7: Yes, in a ferrocenyl-acetylide-gold(I) complex with triethylphosphine, the compound undergoes two discontinuous phase transitions due to conformational changes in the triethylphosphine ligand []. These changes, involving gear-like rotation around the P-Au axis and flips of the ethyl groups, highlight the significant influence of triethylphosphine on the solid-state properties of metal complexes.
Q8: Does the replacement of triethylphosphine with trimethylphosphite in auranofin analogues impact their interaction with biological targets?
A8: Yes, replacing triethylphosphine with the oxygen-rich trimethylphosphite ligand in auranofin analogues leads to weaker P-Au bonds []. This difference in bond strength impacts the interaction with biological targets such as vasopressin peptide analogues and cysteine, as observed through 31P NMR and LC-ESI-MS studies.
Q9: How does the administration route of gold compounds affect the intracellular gold content in blood cells?
A9: The route of administration significantly influences intracellular gold levels []. Orally administered triethylphosphine gold leads to higher intracellular gold concentrations in blood cells compared to parenteral gold compounds like aurothiomalate and gold keratinate. This difference in cellular uptake can potentially impact the efficacy and toxicity profiles of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



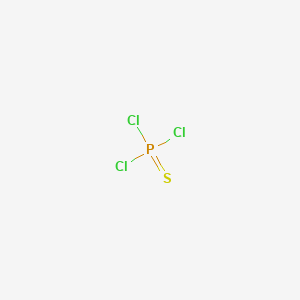
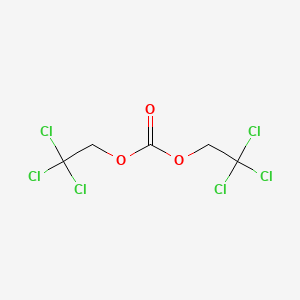




![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)
